3-Cyclopentyl-4-fluoro-1H-pyrazol-5-amine
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Overview
Description
3-Cyclopentyl-4-fluoro-1H-pyrazol-5-amine is a heterocyclic organic compound with the molecular formula C₈H₁₂FN₃ This compound features a pyrazole ring substituted with a cyclopentyl group at the 3-position, a fluorine atom at the 4-position, and an amino group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopentyl-4-fluoro-1H-pyrazol-5-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For this compound, a suitable diketone precursor would be cyclopentanone and a fluorinated diketone.
Substitution Reactions:
Amination: The amino group at the 5-position can be introduced via nucleophilic substitution reactions using ammonia or amines under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form nitroso or nitro derivatives.
Reduction: Reduction reactions can target the pyrazole ring or the fluorine substituent, potentially leading to defluorination.
Substitution: The fluorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution can be facilitated by bases such as sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of defluorinated or reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups replacing the fluorine atom.
Scientific Research Applications
3-Cyclopentyl-4-fluoro-1H-pyrazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Potential use in drug discovery and development, particularly as a scaffold for designing enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Cyclopentyl-4-fluoro-1H-pyrazol-5-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The fluorine atom can enhance binding affinity and specificity due to its electronegativity and ability to form hydrogen bonds. The cyclopentyl group can influence the compound’s lipophilicity and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
3-Cyclopentyl-1H-pyrazol-5-amine: Lacks the fluorine atom, which may result in different biological activity and chemical reactivity.
4-Fluoro-1H-pyrazol-5-amine: Lacks the cyclopentyl group, affecting its lipophilicity and potential biological interactions.
3-Cyclopentyl-4-chloro-1H-pyrazol-5-amine: Similar structure but with a chlorine atom instead of fluorine, which can alter its reactivity and biological properties.
Uniqueness
3-Cyclopentyl-4-fluoro-1H-pyrazol-5-amine is unique due to the combination of the cyclopentyl group and the fluorine atom, which together influence its chemical reactivity and potential biological activity. The presence of the fluorine atom can enhance metabolic stability and binding interactions, making it a valuable compound in drug design and other applications.
Properties
Molecular Formula |
C8H12FN3 |
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Molecular Weight |
169.20 g/mol |
IUPAC Name |
5-cyclopentyl-4-fluoro-1H-pyrazol-3-amine |
InChI |
InChI=1S/C8H12FN3/c9-6-7(11-12-8(6)10)5-3-1-2-4-5/h5H,1-4H2,(H3,10,11,12) |
InChI Key |
BZCJBXDBOUHYDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C2=C(C(=NN2)N)F |
Origin of Product |
United States |
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